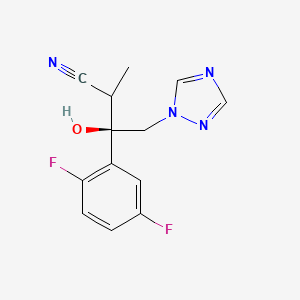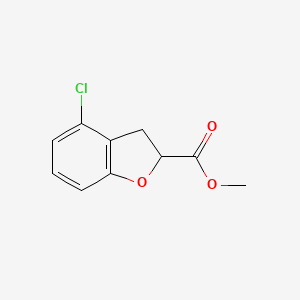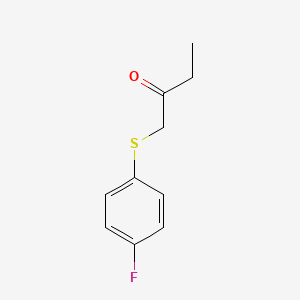![molecular formula C48H30O6 B13640812 5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13640812.png)
5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde: is a complex organic compound with a unique structure characterized by multiple benzene rings and aldehyde groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde typically involves multi-step organic reactions. One common method involves the use of benzene derivatives and formylation reactions. The process may include:
Starting Materials: Benzene derivatives with appropriate substituents.
Formylation: Introduction of formyl groups (-CHO) using reagents like Vilsmeier-Haack reagent (DMF and POCl3).
Coupling Reactions: Formation of the complex structure through coupling reactions, often using catalysts like palladium or copper.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high yield and purity. The process would be optimized for cost-effectiveness and scalability, possibly using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde groups in the compound can undergo oxidation to form carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Bioconjugation: The aldehyde groups can be used to form Schiff bases with amines, useful in bioconjugation techniques.
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.
Industry:
Polymer Industry: Used in the synthesis of specialty polymers with unique properties.
Dye Industry:
Mecanismo De Acción
The mechanism of action of 5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde largely depends on its functional groups and the context of its use. For instance:
In Organic Reactions: The aldehyde groups can act as electrophiles, participating in nucleophilic addition reactions.
In Bioconjugation: The aldehyde groups can form Schiff bases with primary amines, facilitating the attachment of biomolecules.
Comparación Con Compuestos Similares
1,3,5-Tris(p-formylphenyl)benzene: Similar structure with three formyl groups attached to a benzene ring.
1,3,5-Tris(3’,5’-dicarboxy[1,1’-biphenyl]-4-yl)benzene: Contains carboxylic acid groups instead of aldehyde groups.
1,1’3’,1’‘-Terphenyl, 5’-phenyl-: A simpler structure with three benzene rings connected linearly.
Uniqueness:
5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde: stands out due to its multiple formyl groups and complex aromatic structure, making it highly versatile in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C48H30O6 |
|---|---|
Peso molecular |
702.7 g/mol |
Nombre IUPAC |
5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C48H30O6/c49-25-31-13-32(26-50)17-43(16-31)37-1-7-40(8-2-37)46-22-47(41-9-3-38(4-10-41)44-18-33(27-51)14-34(19-44)28-52)24-48(23-46)42-11-5-39(6-12-42)45-20-35(29-53)15-36(21-45)30-54/h1-30H |
Clave InChI |
NGEOKPGYTQVEDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=CC(=C2)C=O)C=O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC(=CC(=C5)C=O)C=O)C6=CC=C(C=C6)C7=CC(=CC(=C7)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



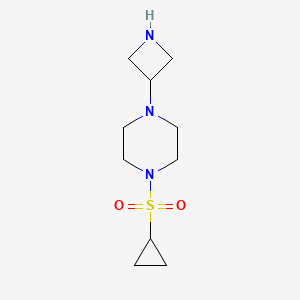
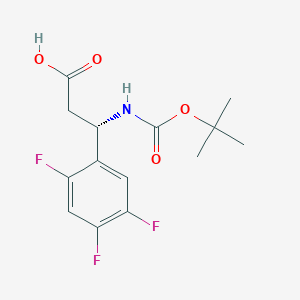
![(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid](/img/structure/B13640743.png)

![(3,5-dinitrophenyl)methyl(2S)-2-(methylamino)-3-[4-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13640746.png)
![n-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B13640752.png)

